6-Chlorohexan-1-amine hydrochloride

Catalog No.
S12573645
CAS No.
76806-13-8
M.F
C6H15Cl2N
M. Wt
172.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chlorohexan-1-amine hydrochloride

CAS Number

76806-13-8

Product Name

6-Chlorohexan-1-amine hydrochloride

IUPAC Name

6-chlorohexan-1-amine;hydrochloride

Molecular Formula

C6H15Cl2N

Molecular Weight

172.09 g/mol

InChI

InChI=1S/C6H14ClN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H

InChI Key

RCICWDOKHHRIHC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCN.Cl

6-Chlorohexan-1-amine hydrochloride is a chemical compound with the molecular formula C6H15Cl2NC_6H_{15}Cl_2N and a molecular weight of approximately 172.10 g/mol. This compound features a hexane backbone with a chlorine atom substituted at the sixth position and an amine functional group at the first position. It is primarily utilized in organic synthesis and as an intermediate in various

The chemical behavior of 6-chlorohexan-1-amine hydrochloride is largely dictated by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, making it useful for synthesizing other amines or alcohols.
  • Amine Reactions: The primary amine can react with carbonyl compounds to form imines or with acids to form ammonium salts.
  • Alkylation Reactions: The amine can undergo alkylation, allowing for the introduction of additional alkyl groups.

These reactions highlight its versatility as a building block in organic synthesis .

Several synthetic routes exist for producing 6-chlorohexan-1-amine hydrochloride:

  • Chlorination of Hexan-1-amine: Hexan-1-amine can be treated with chlorine gas or a chlorinating agent to introduce the chlorine substituent.
  • Refluxing with Hydrochloric Acid: The resultant 6-chlorohexan-1-amine can then be reacted with hydrochloric acid to yield the hydrochloride salt.
  • Alternative Methods: Other approaches may involve using chlorinated solvents or reagents under controlled conditions to achieve desired yields .

6-Chlorohexan-1-amine hydrochloride finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Research: Used in laboratories for studying reaction mechanisms involving chlorinated amines.
  • Chemical Manufacturing: Employed in producing specialty chemicals and polymers .

Interaction studies of 6-chlorohexan-1-amine hydrochloride reveal its potential effects on biological systems:

  • Drug Interactions: Preliminary studies suggest that it may interact with certain receptors or enzymes, although specific interactions require further investigation.
  • Toxicological Assessments: Safety evaluations indicate that exposure can lead to irritation, emphasizing the need for proper safety protocols during handling .

Several compounds share structural similarities with 6-chlorohexan-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityNotable Features
3-Chloropropan-1-amine hydrochloride6276-54-60.80Shorter carbon chain, used in similar applications.
3-Chloro-N-methylpropan-1-amine97145-88-50.80Methyl substitution affects reactivity.
2-Chloroethanamine hydrochloride870-24-60.62Smaller structure, different biological activity profile.
3-Chloro-N,N-dimethylpropan-1-amine109-54-60.71Dimethyl substitution alters properties significantly.

The unique positioning of the chlorine atom and the length of the carbon chain in 6-chlorohexan-1-amine hydrochloride contribute to its distinct reactivity and applications compared to these similar compounds .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

171.0581549 g/mol

Monoisotopic Mass

171.0581549 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-09

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